N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that belongs to the class of oxalamides It features a pentyl group attached to the nitrogen atom (N1) and a tosylpyrrolidinylmethyl group attached to the second nitrogen atom (N2) of the oxalamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves the following steps:
Formation of the Tosylpyrrolidine Intermediate: The tosylation of pyrrolidine is carried out using tosyl chloride in the presence of a base such as triethylamine. This reaction yields 1-tosylpyrrolidine.
Formation of the Oxalamide: The 1-tosylpyrrolidine is then reacted with oxalyl chloride to form the corresponding oxalyl chloride intermediate.
Final Coupling Reaction: The oxalyl chloride intermediate is reacted with pentylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The tosyl group may facilitate binding to certain enzymes or receptors, while the oxalamide structure may influence the compound’s stability and reactivity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- N1-(2-cyanophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
Uniqueness
N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The pentyl group may influence the compound’s hydrophobicity and membrane permeability, while the tosylpyrrolidinylmethyl group may affect its binding affinity and specificity.
Properties
IUPAC Name |
N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-pentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-3-4-5-12-20-18(23)19(24)21-14-16-7-6-13-22(16)27(25,26)17-10-8-15(2)9-11-17/h8-11,16H,3-7,12-14H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSUDUUAHHRDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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